molecular formula C6H8N4O B1207780 1H-Benzotriazole, 1-hydroxy-, ammonium salt CAS No. 63307-62-0

1H-Benzotriazole, 1-hydroxy-, ammonium salt

Cat. No. B1207780
CAS RN: 63307-62-0
M. Wt: 152.15 g/mol
InChI Key: URQAMACHHWVNRD-UHFFFAOYSA-N
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Description

1H-Benzotriazole, 1-hydroxy-, ammonium salt is part of a broader family of benzotriazoles, which are known for their wide-ranging applications including use as corrosion inhibitors, lubricants, and polymer stabilizers. This compound is characterized by its stability against biodegradation and hydrolysis, yet it can undergo transformation through photolysis and photoinduced mechanisms in aquatic environments.

Synthesis Analysis

The synthesis of 1H-Benzotriazole derivatives often involves the aminoalkylation of benzotriazole, converting aromatic and heteroaromatic primary amines into their N-[1-(benzotriazol-1-yl)alkyl] derivatives with high yield. A novel method for the synthesis of diverse 1H-benzotriazoles involves a diboron-reagent mediated deoxygenation of 1-hydroxy-1H-benzotriazoles, offering a mild and broadly applicable approach for accessing a variety of benzotriazole moieties (Katritzky et al., 1987); (Gurram et al., 2015).

Molecular Structure Analysis

Dodecan-1-ammonium benzotriazol-1-ate exhibits a unique solid-state organization with a characteristic one-dimensional hydrogen-bonded double chain structure, demonstrating the intricate supramolecular arrangements possible within this class of compounds (Vega et al., 2014).

Chemical Reactions and Properties

1H-Benzotriazole undergoes phototransformation in aquatic environments through both direct photolysis and indirect photolysis induced by OH radicals, leading to hydroxylated derivatives. This transformation demonstrates the compound's reactivity towards environmental degradation processes (Wu et al., 2021).

Scientific Research Applications

1. Photocatalytic Transformations

  • Application Summary: 1H-Benzotriazole and its derivatives have been subjected to photocatalytic degradation under UV-irradiated TiO2 . This is part of an effort to address the issue of these compounds being found as pollutants in the environment .
  • Methods: The experiment involved subjecting 1H-benzotriazole (BTz), tolyltriazole (TTz), and Tinuvin P (TP, a common UV plastic stabilizer) to photocatalytic degradation under UV-irradiated TiO2 in different conditions .
  • Results: All the studied substrates were rapidly photocatalytically transformed and mineralized . The maximum degradation rates for BTz and TTz were (3.88 ± 0.05) × 10 −2 and (2.11 ± 0.09) × 10 −2 mM min −1, respectively .

2. Synthetic Utility of Simple Benzotriazole Derivatives

  • Application Summary: The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds .
  • Methods: Most benzotriazole derivatives are prepared as a mixture of two isomers – the 1H- and 2H-benzotriazole isomers . A simple chromatography on silica gel usually suffices for their separation .
  • Results: A variety of halogenated synthons have been advantageously replaced by benzotriazole surrogates, with benefits in terms of increased stability and reduced toxicity .

3. Selective Kinase Inhibitor

  • Application Summary: 1-Hydroxy-1H-benzotriazole, ammonium salt is a selective kinase inhibitor that has been shown to inhibit the proliferation of tumor cells in vitro .
  • Methods: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The specific results or outcomes obtained were not detailed in the source .

4. Corrosion Inhibitor

  • Application Summary: Benzotriazole is widely used as a corrosion inhibitor for copper . It forms a stable coordination compound on a copper surface and behaves as a corrosion inhibitor .
  • Methods: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The specific results or outcomes obtained were not detailed in the source .

5. Synthesis of Amides

  • Application Summary: Hydroxybenzotriazole (HOBt) is used for the synthesis of amides from carboxylic acids . These esters are insoluble and react with amines at ambient temperature to give amides .
  • Methods: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The specific results or outcomes obtained were not detailed in the source .

6. Selective Kinase Inhibitor

  • Application Summary: 1-Hydroxy-1H-benzotriazole, ammonium salt is a selective kinase inhibitor that has been shown to inhibit the proliferation of tumor cells in vitro . It inhibits the enzyme activity of the catalytic subunit of the protein kinase C (PKC) family .
  • Methods: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The specific results or outcomes obtained were not detailed in the source .

7. Behavioral Impact

  • Application Summary: 1H-Benzotriazole, 1-hydroxy-, ammonium salt has been observed to cause somnolence (general depressed activity), gastrointestinal hypermotility, diarrhea, and weight loss or decreased weight gain .
  • Methods: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The specific results or outcomes obtained were not detailed in the source .

8. Environmental Relevance

  • Application Summary: Benzotriazole has been found as pollutants in the environment . Its environmental relevance is being studied .
  • Methods: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The specific results or outcomes obtained were not detailed in the source .

Safety And Hazards

1H-Benzotriazole, 1-hydroxy-, ammonium salt is harmful if absorbed through the skin, causes redness and pain . It is harmful if swallowed and may cause irritation of the digestive tract . It is harmful if inhaled and causes respiratory tract irritation .

properties

IUPAC Name

azane;1-hydroxybenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O.H3N/c10-9-6-4-2-1-3-5(6)7-8-9;/h1-4,10H;1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQAMACHHWVNRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2O.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2592-95-2 (Parent)
Record name 1H-Benzotriazole, 1-hydroxy-, ammonium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063307620
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DSSTOX Substance ID

DTXSID20979406
Record name 1H-Benzotriazol-1-ol--ammonia (1/1)
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benzotriazole, 1-hydroxy-, ammonium salt

CAS RN

63307-62-0
Record name 1H-Benzotriazole, 1-hydroxy-, ammonium salt (1:1)
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Record name 1H-Benzotriazole, 1-hydroxy-, ammonium salt (1:1)
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Record name 1H-Benzotriazole, 1-hydroxy-, ammonium salt (1:1)
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Record name 1H-Benzotriazol-1-ol--ammonia (1/1)
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Record name 1-hydroxy-1H-benzotriazole, ammonium salt
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